6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-acetyl-2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S2/c1-4-5-11-25(3)33(30,31)16-8-6-15(7-9-16)21(29)24-22-19(20(23)28)17-10-12-26(14(2)27)13-18(17)32-22/h6-9H,4-5,10-13H2,1-3H3,(H2,23,28)(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPXPNLOABLCTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound belonging to the class of tetrahydrothienopyridines. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a unique thieno[2,3-c]pyridine core structure. The presence of various functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 366.45 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
| Log P (partition coefficient) | 1.63 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically, studies have shown that tetrahydrothienopyridine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Mechanism of Action : These compounds may inhibit CDK2/4/6 activity, leading to cell cycle arrest in cancer cells. This inhibition can result in reduced proliferation and increased apoptosis in tumor cells .
- Case Studies : In vitro studies on various cancer cell lines have demonstrated that derivatives of tetrahydrothienopyridine can induce cytotoxic effects at micromolar concentrations. For example:
Anti-inflammatory Activity
In addition to anticancer properties, some studies suggest that this compound may possess anti-inflammatory effects. The mechanism may involve modulation of pro-inflammatory cytokines and inhibition of pathways such as NF-kB.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thieno[2,3-c]pyridine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Acetylation : The introduction of the acetyl group at the 6-position enhances biological activity.
- Sulfonamide Formation : The attachment of the N-butyl-N-methylsulfamoyl group is crucial for enhancing solubility and bioavailability.
Q & A
Q. What are the optimal synthetic routes for preparing 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, and how can reaction efficiency be maximized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the thienopyridine core. Key steps include:
- Sulfamoylation : Reacting 4-(N-butyl-N-methylsulfamoyl)benzoic acid with coupling agents (e.g., HATU or DCC) to form the active ester, followed by amidation with the thienopyridine scaffold .
- Acetylation : Introducing the acetyl group at position 6 under anhydrous conditions using acetyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Employ flash chromatography (hexane/ethyl acetate gradients) and recrystallization (ethanol/water) to achieve >95% purity.
Critical Parameters : Control reaction temperatures (<0°C for sulfamoylation to avoid side reactions) and use inert atmospheres (N₂/Ar) to stabilize intermediates .
Q. What analytical techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regioselectivity of substitutions (e.g., acetyl group at position 6 vs. other positions). Key signals:
- Thienopyridine H-5 (δ 2.8–3.1 ppm, multiplet).
- Acetyl group (δ 2.1–2.3 ppm, singlet) .
- LC-MS : Confirm molecular weight ([M+H]⁺ expected at m/z ~575) and detect impurities (e.g., unreacted sulfamoyl precursor) .
- HPLC : Monitor purity (>98% by reverse-phase C18 column, acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies (e.g., IC₅₀ variability in kinase assays) be systematically resolved?
- Methodological Answer :
- Assay Standardization : Use recombinant kinases (e.g., JAK2 or EGFR) with ATP concentrations fixed at 100 µM. Control for DMSO solvent effects (<1% v/v) .
- Orthogonal Validation : Pair enzymatic assays with cellular models (e.g., HEK293T transfected with target kinase) to confirm target engagement .
- Data Normalization : Express IC₅₀ relative to positive controls (e.g., staurosporine for broad-spectrum kinase inhibition) .
Example Conflict : Discrepancies in IC₅₀ values (e.g., 50 nM vs. 200 nM) may arise from differences in ATP concentrations or enzyme lots.
Q. What strategies are effective for structure-activity relationship (SAR) analysis of the sulfamoyl and carboxamide groups?
- Methodological Answer :
- Iterative Modifications :
- Sulfamoyl Group : Replace N-butyl-N-methyl with cyclopropyl or tert-butyl to assess steric/electronic effects on kinase binding .
- Carboxamide : Substitute with ester or nitrile groups to evaluate hydrogen-bonding requirements .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using kinase crystal structures (PDB: 4HJO for JAK2) to predict binding poses .
Key Finding : Bulkier sulfamoyl groups (e.g., N-cyclohexyl) reduce solubility but improve selectivity for lipid kinases .
Q. How can metabolic instability (e.g., rapid hepatic clearance in rodent models) be addressed during lead optimization?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with rat/human liver microsomes (RLM/HLM) to identify metabolic hotspots (e.g., acetyl group hydrolysis) .
- Stabilization Strategies :
- Replace the acetyl group with a trifluoroacetyl moiety to resist esterase cleavage.
- Introduce deuterium at metabolically labile positions (e.g., C-6 of thienopyridine) .
- Pharmacokinetic Profiling : Conduct IV/PO dosing in Sprague-Dawley rats (plasma sampling at 0.5, 2, 6, 24h) to calculate AUC and bioavailability .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffer)?
- Methodological Answer :
- Solubility Testing : Use equilibrium solubility assays (shake-flask method) in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Compare with DMSO stock concentrations .
- Aggregation Screening : Perform dynamic light scattering (DLS) to detect nanoaggregates in aqueous solutions, which may falsely lower measured solubility .
Example : A compound with 10 mM solubility in DMSO but 50 µM in PBS suggests colloidal aggregation. Add 0.01% Tween-80 to disperse aggregates .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating target engagement and toxicity?
- Methodological Answer :
- Xenograft Models : Use HCT-116 (colorectal cancer) or A549 (lung cancer) xenografts in nude mice to assess tumor growth inhibition (dose: 10–50 mg/kg, QD, 21 days) .
- Toxicity Screening : Monitor ALT/AST levels (hepatotoxicity) and body weight changes. Conduct histopathology on liver/kidney tissues .
Note : Include a pharmacokinetic-pharmacodynamic (PK-PD) arm to correlate plasma concentrations with efficacy/toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
